
N-(2-methylsulfanylphenyl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylsulfanylphenyl)azepane-1-carboxamide, also known as MSPCA, is a chemical compound that has recently gained attention in scientific research. This compound belongs to the class of azepane carboxamides and has shown promising results in various biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of N-(2-methylsulfanylphenyl)azepane-1-carboxamide is not fully understood, but it is believed to act on the GABAergic system. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. This increase in GABA levels is believed to contribute to the analgesic and anticonvulsant effects of N-(2-methylsulfanylphenyl)azepane-1-carboxamide.
Biochemical and Physiological Effects:
N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to increase the levels of antioxidant enzymes such as SOD and CAT. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has also been shown to reduce the levels of oxidative stress markers such as MDA and NO.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methylsulfanylphenyl)azepane-1-carboxamide in lab experiments is its high potency and selectivity. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to have a high affinity for the GABA receptor, which makes it an ideal candidate for studying the GABAergic system. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to have low toxicity and side effects, which makes it a safe compound to use in lab experiments. One of the limitations of using N-(2-methylsulfanylphenyl)azepane-1-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-methylsulfanylphenyl)azepane-1-carboxamide. One area of interest is the potential use of N-(2-methylsulfanylphenyl)azepane-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide could be studied for its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Another area of interest is the development of new synthesis methods for N-(2-methylsulfanylphenyl)azepane-1-carboxamide, which could improve its yield and purity. Finally, the development of new analogs of N-(2-methylsulfanylphenyl)azepane-1-carboxamide could lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-methylsulfanylphenyl)azepane-1-carboxamide involves the reaction between 2-methylsulfanylphenylamine and azepane-1-carbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained through a series of purification steps such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and antitumor properties. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has also shown promising results in the treatment of neuropathic pain and epilepsy. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been studied for its potential use in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-9-5-4-8-12(13)15-14(17)16-10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDQDKHXJGZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylphenyl)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

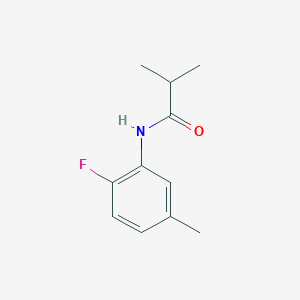

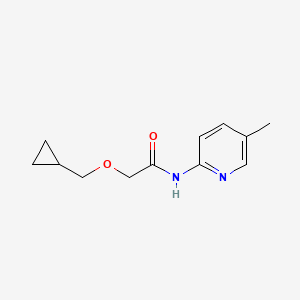
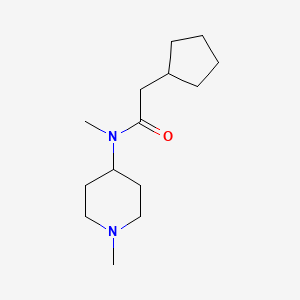
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)

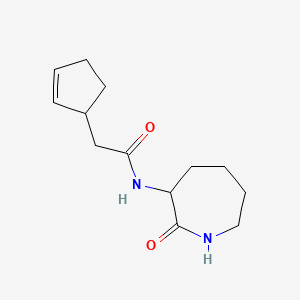
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)
![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
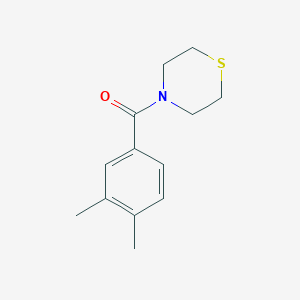
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)